Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
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Overview
Description
Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound that features a triazole ring, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.
Esterification: The final step involves the esterification of the carboxylic acid derivative with methylethyl alcohol under acidic conditions to form the ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
- Methyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
Uniqueness
Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H16N4O2S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H16N4O2S/c1-9(2)19-11(18)8-20-13-16-15-12(17(13)3)10-6-4-5-7-14-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
SCMHBAJCUBIKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1C)C2=CC=CC=N2 |
Origin of Product |
United States |
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